molecular formula C23H29BO5 B6321122 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-69-4

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B6321122
CAS No.: 2096995-69-4
M. Wt: 396.3 g/mol
InChI Key: ROIZBQFREOFLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborinane ring, which is connected to a phenyl group substituted with a benzyloxy and a dioxane moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:

    Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of a phenylboronic acid derivative. This can be achieved through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Benzyloxy Group: The phenylboronic acid derivative is then subjected to a benzylation reaction using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Dioxane Ring: The benzyloxy-substituted phenylboronic acid is reacted with ethylene glycol under acidic conditions to form the 1,3-dioxane ring.

    Cyclization to Form the Dioxaborinane Ring: Finally, the compound undergoes cyclization with trimethyl borate to form the 1,3,2-dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the dioxane ring, converting it into a diol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom acts as a Lewis acid, facilitating reactions such as the Suzuki-Miyaura coupling by forming transient complexes with palladium catalysts. This enables the efficient formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Benzyloxyphenylboronic Acid: A related compound with a benzyloxy group but lacking the dioxane and dioxaborinane rings.

    2-Phenyl-1,3-dioxane: A compound with a similar dioxane ring but without the boron atom.

Uniqueness

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of both the dioxane and dioxaborinane rings, which impart distinct reactivity and stability. This makes it a versatile reagent in organic synthesis, particularly in reactions requiring mild and functional group-tolerant conditions .

Properties

IUPAC Name

2-[3-(1,3-dioxan-2-yl)-4-phenylmethoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BO5/c1-17-15-23(2,3)29-24(28-17)19-10-11-21(27-16-18-8-5-4-6-9-18)20(14-19)22-25-12-7-13-26-22/h4-6,8-11,14,17,22H,7,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIZBQFREOFLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C4OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.